molecular formula C10H12O2 B3072801 (2S)-2-[(4-methylphenoxy)methyl]oxirane CAS No. 101693-40-7

(2S)-2-[(4-methylphenoxy)methyl]oxirane

Cat. No.: B3072801
CAS No.: 101693-40-7
M. Wt: 164.2 g/mol
InChI Key: CUFXMPWHOWYNSO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(4-methylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a phenoxy group substituted with a methyl group, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-methylphenoxy)methyl]oxirane can be achieved through several methods. One common approach involves the reaction of this compound with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. This reaction typically proceeds at room temperature and yields the desired epoxide with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent and efficient synthesis. The use of catalysts such as titanium-based catalysts can enhance the reaction rate and yield. Additionally, the reaction conditions can be optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols are the major products formed from oxidation reactions.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: Substituted products vary depending on the nucleophile used, resulting in a wide range of functionalized compounds.

Scientific Research Applications

(2S)-2-[(4-methylphenoxy)methyl]oxirane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions and their mechanisms.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-methylphenoxy)methyl]oxirane involves the interaction of the epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-chlorophenoxy)methyl]oxirane: Similar structure but with a chlorine substituent instead of a methyl group.

    (2S)-2-[(4-nitrophenoxy)methyl]oxirane: Contains a nitro group, which significantly alters its reactivity and applications.

    (2S)-2-[(4-methoxyphenoxy)methyl]oxirane:

Uniqueness

(2S)-2-[(4-methylphenoxy)methyl]oxirane is unique due to the presence of the methyl-substituted phenoxy group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for particular applications in organic synthesis and material science.

Properties

IUPAC Name

(2S)-2-[(4-methylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFXMPWHOWYNSO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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